Udp-2-fluoro-2-deoxyglucuronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

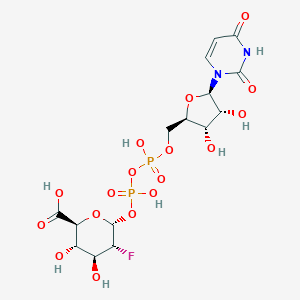

Udp-2-fluoro-2-deoxyglucuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H21FN2O17P2 and its molecular weight is 582.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Nucleoside Diphosphate Sugars - Uridine Diphosphate Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research Applications

Mechanistic Probes in Enzyme Studies

UDP-2F-GlcA has been utilized as a mechanistic probe to investigate the enzymatic activity of UDP-D-apiose/UDP-D-xylose synthase. Research indicates that it acts as an inhibitor, providing insights into the ring contraction step of these synthases, which are crucial for synthesizing polysaccharides involved in plant cell wall formation .

Glycosaminoglycan Synthesis

Studies have shown that UDP-2F-GlcA is incorporated into glycosaminoglycan (GAG) biosynthesis. In human articular chondrocytes, its presence affects the synthesis of proteoglycans, highlighting its role in cartilage metabolism and potential implications for treating osteoarthritis . The compound's incorporation into keratan sulfate and chondroitin sulfate emphasizes its relevance in understanding GAG-related diseases.

Medical Diagnostics and Therapeutics

Radiotracer Development

UDP-2F-GlcA is relevant in the development of radiotracers for medical imaging. Its structural similarity to glucose analogs allows it to be utilized in positron emission tomography (PET) scans to trace glucose metabolism in tissues, particularly in cancer research. This application is critical for understanding tumor metabolism and developing targeted therapies .

Inhibitory Effects on Pathways

The compound has been shown to inhibit specific metabolic pathways related to GAG synthesis, which could be leveraged to design therapeutic agents targeting diseases characterized by excessive GAG production, such as certain cancers or mucopolysaccharidoses .

Agricultural Applications

Plant Metabolism Studies

Research involving Arabidopsis thaliana has demonstrated that UDP-2F-GlcA can serve as a tool for studying carbohydrate metabolism in plants. Its metabolic pathways differ significantly from those in animal cells, providing valuable insights into how plants handle sugar analogs and their potential effects on growth and development .

Stress Response Mechanisms

The application of UDP-2F-GlcA has been linked to understanding plant stress responses, particularly regarding osmotic balance and dehydration effects observed when applying 2-deoxy-2-fluoro-D-glucose (FDG) analogs. These findings could inform agricultural practices aimed at enhancing crop resilience .

Data Table: Summary of Applications

Case Studies

Case Study 1: Chondrocyte Metabolism

In a study examining human articular chondrocytes, UDP-2F-GlcA was found to accumulate over time during incubation with 2-fluoro-2-deoxy-D-glucose. This accumulation correlated with alterations in proteoglycan synthesis, indicating its potential role as a therapeutic target for cartilage-related disorders .

Case Study 2: Plant Imaging with Radiotracers

Research utilizing radiolabeled glucose analogs like FDG demonstrated that UDP-2F-GlcA could improve imaging techniques for studying sugar dynamics in plants. This method could lead to advancements in understanding nutrient uptake and stress responses in agricultural settings .

Propriétés

Numéro CAS |

149091-03-2 |

|---|---|

Formule moléculaire |

C15H21FN2O17P2 |

Poids moléculaire |

582.28 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-fluoro-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H21FN2O17P2/c16-6-8(21)9(22)11(13(24)25)33-14(6)34-37(29,30)35-36(27,28)31-3-4-7(20)10(23)12(32-4)18-2-1-5(19)17-15(18)26/h1-2,4,6-12,14,20-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,17,19,26)/t4-,6-,7-,8-,9+,10-,11+,12-,14-/m1/s1 |

Clé InChI |

ZXGAFQYUWRNMFJ-PCZBHKJPSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)F)O)O |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O |

Key on ui other cas no. |

149091-03-2 |

Synonymes |

UDP-2-fluoro-2-deoxyglucuronic acid UDP-FDGLU uridine diphosphate 2-fluoro-2-deoxy-D-glucuronic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.